a comprehensive list of SEO-driven, long-tail keywords related to “Thalidomide-C2-amido-C2-COOH”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Thalidomide-C2-amido-C2-COOH”, with the primary audience being scientific researchers.
A Comprehensive Analysis of a Key Building Block for Novel Therapeutics
In the rapidly advancing field of targeted protein degradation, the development of effective proteolysis-targeting chimeras (PROTACs) is paramount. These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. This technical guide provides an in-depth exploration of "Thalidomide-C2-amido-C2-COOH," a versatile building block that incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid for conjugation to a target protein binder.
This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biochemical activity, and application of this key PROTAC component. We present a curated list of long-tail keywords to enhance the discoverability of research in this area, detailed experimental protocols for relevant assays, and quantitative data to facilitate the design and evaluation of novel protein degraders. Furthermore, we provide visualizations of key biological pathways and experimental workflows to aid in the conceptualization and execution of research in this exciting field.
SEO-Driven Long-Tail Keywords for Researchers
To enhance the visibility and impact of research related to "Thalidomide-C2-amido-C2-COOH" and its applications, a strategic approach to search engine optimization (SEO) is crucial. The following long-tail keywords are tailored to the specific interests and search queries of scientific researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
-
Synthesis and Characterization:
-
"Thalidomide-C2-amido-C2-COOH synthesis protocol"
-
"Solid-phase synthesis of thalidomide-based PROTAC linkers"
-
"NMR and mass spectrometry characterization of thalidomide (B1683933) analogs"
-
"Purification methods for carboxy-terminated PROTAC linkers"
-
"Chemical stability of thalidomide-amido-linkers in biological assays"
-
-
Biochemical and Cellular Assays:
-
"CRBN binding affinity of thalidomide-C2-amido-C2-COOH"
-
"Isothermal titration calorimetry for PROTAC-E3 ligase interaction"
-
"In-cell target engagement assays for Cereblon ligands"
-
"Western blot protocol for PROTAC-mediated protein degradation"
-
"Quantitative mass spectrometry for proteomics analysis of PROTAC effects"
-
"DC50 and Dmax determination for CDK2/9 degraders"
-
-
Mechanism of Action and Signaling Pathways:
-
"PROTAC-induced ternary complex formation with CRBN"
-
"Ubiquitination of target proteins by CRL4-CRBN"
-
"Downstream signaling effects of CDK2/9 degradation"
-
"Cell cycle arrest induced by CDK2/9 PROTACs"
-
"Transcriptional regulation by CDK9 and its degradation"
-
-
Drug Discovery and Development:
-
"Design and synthesis of PROTACs for cancer therapy"
-
"Structure-activity relationship of thalidomide-based degraders"
-
"Pharmacokinetics and in vivo efficacy of PROTACs"
-
"Overcoming drug resistance with targeted protein degradation"
-
"PROTACs targeting undruggable proteins in oncology"
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for thalidomide and its derivatives, which are essential for the design and interpretation of experiments involving "Thalidomide-C2-amido-C2-COOH"-based PROTACs. While specific binding data for "Thalidomide-C2-amido-C2-COOH" is not publicly available, the data for the parent compounds and their close analogs offer a valuable reference for its expected performance.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Method | Kd / Ki / IC50 | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 121.6 ± 23.2 nM (Kd) | [1] |
| Thalidomide | Competitive Titration | 249.20 nM (Ki) | [1] |
| Lenalidomide (B1683929) | Competitive Titration | 177.80 nM (Ki) | [1] |
| Pomalidomide (B1683931) | Competitive Titration | 156.60 nM (Ki) | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM (Kd) | [2] |
| Pomalidomide | Fluorescence Resonance Energy Transfer (FRET) | 2.1 µM (Ki) | [2] |
| Lenalidomide | Thalidomide Analog Bead Competition Assay (U266 cells) | ~2 µM (IC50) | [3] |
| Pomalidomide | Thalidomide Analog Bead Competition Assay (U266 cells) | ~2 µM (IC50) | [3] |
Table 2: Degradation Potency of a PROTAC Utilizing a Thalidomide-Based Ligand
| PROTAC | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |
| PROTAC CDK2/9 Degrader-1 | CDK2 | PC-3 | 62 nM | >90% | [4][5] |
| CDK9 | PC-3 | 33 nM | >90% | [4][5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that are crucial for the characterization and validation of PROTACs constructed using "Thalidomide-C2-amido-C2-COOH".
Synthesis of a Thalidomide-Based PROTAC Linker
This protocol describes a general method for the synthesis of a thalidomide derivative with a linker terminating in a carboxylic acid, which can then be coupled to a target protein ligand.
Materials:
-
N-Phthaloyl-L-glutamine
-
Pivaloyl chloride
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
Amino-linker with a protected carboxylic acid (e.g., Boc-amino-PEG-COOH)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagents (e.g., TFA)
-
Solvents for reaction and purification (e.g., DMF, DCM)
Procedure:
-
Synthesis of Thalidomide:
-
To a stirred solution of N-Phthaloyl-L-glutamine in ethyl acetate, add triethylamine followed by pivaloyl chloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and filter the precipitate to obtain thalidomide.
-
-
Modification of Thalidomide for Linker Attachment:
-
Introduce a reactive handle on the phthalimide (B116566) ring of thalidomide, for example, by using a substituted phthalic anhydride (B1165640) in the initial synthesis. A common approach is to use 4-aminophthalimide (B160930) to introduce an amino group that can be further functionalized.
-
-
Linker Coupling:
-
Dissolve the modified thalidomide and the amino-linker with a protected carboxylic acid in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA and stir the reaction at room temperature overnight.
-
-
Deprotection:
-
Remove the protecting group from the carboxylic acid (e.g., treat a Boc-protected acid with TFA in DCM).
-
-
Purification:
-
Purify the final product, "Thalidomide-C2-amido-C2-COOH" or a similar analog, using column chromatography or preparative HPLC.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Cereblon (CRBN) Binding Assay using Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure for quantitatively measuring the binding affinity of a thalidomide derivative to the CRBN protein.
Materials:
-
Purified recombinant human CRBN protein (or its thalidomide-binding domain)
-
"Thalidomide-C2-amido-C2-COOH" or a related analog
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified CRBN protein against the ITC buffer overnight at 4°C.
-
Dissolve the thalidomide analog in the same ITC buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Load the CRBN solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the thalidomide analog solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and subtract the heat of dilution (determined from injecting the ligand into buffer alone).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
In-Cell Protein Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein(s) (e.g., PC-3 for CDK2/9)
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein(s) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the use of "Thalidomide-C2-amido-C2-COOH" in targeted protein degradation.
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based CRBN ligand.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC CDK2/9 Degrader-1 | CDK2/9 Degrader | DC Chemicals [dcchemicals.com]
